N,N'-Dimethyldodecane-1,12-diamine synthesis methods
N,N'-Dimethyldodecane-1,12-diamine synthesis methods
N,N'-Dimethyldodecane-1,12-Diamine Synthesis: A Comprehensive Technical Guide for Secondary Aliphatic Diamines
Executive Summary
N,N'-Dimethyldodecane-1,12-diamine is a symmetrical, secondary aliphatic diamine highly valued in advanced materials science and pharmaceutical development. Its unique structural bifunctionality and lipophilic twelve-carbon spacer make it an ideal building block for ionizable lipids in lipid nanoparticles (LNPs), aliphatic linkers in PROTAC degraders, and functionalized side-chains in modified block copolymers[1]. This whitepaper outlines the authoritative, causality-driven methodology for synthesizing this molecule, prioritizing high-purity secondary amine generation while completely circumventing the over-alkylation pitfalls common in standard amine syntheses.
Chemical Profile & Target Characteristics
Understanding the physicochemical baseline of the target molecule is critical for downstream purification and handling. The secondary amine groups dictate its basicity, while the long aliphatic chain dominates its solubility profile, rendering it solid at room temperature but highly soluble in non-polar organic solvents.
Table 1: Physicochemical Properties of N,N'-Dimethyldodecane-1,12-diamine
| Property | Value |
| CAS Number | 56992-91-7[2] |
| Molecular Formula | C₁₄H₃₂N₂ |
| Molecular Weight | 228.42 g/mol [2] |
| Physical Form | Solid (Ambient Temperature)[2] |
| Flash Point | 118–121 °C[2] |
| InChI Key | WFAFNKFCDOBGST-UHFFFAOYSA-N[2] |
Strategic Route Selection: Causality & Mechanism
The synthesis of secondary diamines presents a classic chemoselectivity challenge.
The Flaw of Direct Alkylation: Attempting to synthesize N,N'-dimethyldodecane-1,12-diamine via the direct alkylation of 1,12-dibromododecane with methylamine is statistically and mechanistically flawed. Because a secondary amine is more nucleophilic than a primary amine, the newly formed product will outcompete the starting material for the remaining electrophile. This inevitably yields an intractable statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts.
The Amidation-Reduction Gold Standard: To achieve absolute control over the substitution pattern, the synthetic route must utilize an intermediate that deactivates the nitrogen after a single substitution. The amidation-reduction sequence is the definitive solution.
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Amidation: Reacting dodecanedioyl dichloride with methylamine yields N,N'-dimethyldodecanediamide. The strong electron-withdrawing nature of the carbonyl group renders the resulting amide nitrogen non-nucleophilic, strictly preventing any further alkylation.
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Reduction: The diamide is subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the pure secondary diamine.
Fig 1: Two-step amidation and reduction synthesis of N,N'-dimethyldodecane-1,12-diamine.
Detailed Experimental Protocols
Step 1: Synthesis of N,N'-Dimethyldodecanediamide (Schotten-Baumann Conditions)
Causality: The reaction between an acid chloride and an amine is violently exothermic and generates HCl. Utilizing a biphasic aqueous/organic system with an excess of sodium hydroxide (Schotten-Baumann conditions) acts as a thermal sink and immediately neutralizes the HCl, preventing the protonation and subsequent deactivation of the methylamine nucleophile.
Methodology:
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Preparation: Dissolve dodecanedioyl dichloride (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).
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Base/Amine Setup: In a separate 500 mL round-bottom flask, prepare a stirred solution of 40% aqueous methylamine (5.0 eq, 250 mmol) and NaOH (2.5 eq, 125 mmol) in 100 mL of water. Chill the flask to 0 °C in an ice bath.
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Addition: Add the DCM solution of the acid chloride dropwise to the aqueous amine solution over 45 minutes via an addition funnel, maintaining vigorous stirring.
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Maturation: Remove the ice bath and allow the biphasic mixture to warm to room temperature, stirring for an additional 2 hours.
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Validation Checkpoint: The reaction is self-validating through phase behavior. The diamide product is highly insoluble in both cold water and DCM, resulting in the precipitation of a stark white solid at the biphasic interface.
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Isolation: Filter the white precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove salts and excess amine) and cold hexanes (to remove unreacted organics). Dry under high vacuum to yield N,N'-dimethyldodecanediamide.
Step 2: LiAlH₄ Reduction to N,N'-Dimethyldodecane-1,12-diamine
Causality: Amides are highly resistant to reduction due to the resonance stabilization of the nitrogen lone pair into the carbonyl carbon. Standard borohydrides (NaBH₄) are insufficiently reactive. LiAlH₄ provides the necessary hydride nucleophilicity to attack the carbonyl, forming a tetrahedral intermediate that collapses into an iminium ion, which is subsequently reduced to the amine.
Methodology:
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Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Suspend N,N'-dimethyldodecanediamide (1.0 eq, 30 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL).
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Hydride Addition: Cool the suspension to 0 °C. Carefully add LiAlH₄ pellets (4.0 eq, 120 mmol) portion-wise. Caution: Hydrogen gas evolution will occur.
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Reflux: Once addition is complete, heat the reaction to a gentle reflux (65 °C) for 16 hours.
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The Fieser Workup (Critical Step): Cooling the reaction to 0 °C, quench the excess LiAlH₄ using the highly specific Fieser method[3]. For every
grams of LiAlH₄ used:-
Add
mL of distilled water dropwise (quenches active hydride). -
Add
mL of 15% aqueous NaOH (initiates aluminate salt formation). -
Add
mL of distilled water. -
Causality of the Fieser Workup: Standard aqueous quenching of LiAlH₄ creates a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The precise stoichiometric addition of water and NaOH in the Fieser protocol forces the aluminum into a granular, crystalline aluminate salt (NaAlO₂) that is easily filtered[3].
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Validation Checkpoint: The successful execution of the Fieser workup is visually self-validating. The gray, bubbling suspension will transform into a clear organic layer resting above a stark white, heavy, granular precipitate.
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Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with warm THF. Concentrate the filtrate under reduced pressure to yield the crude N,N'-dimethyldodecane-1,12-diamine. Purify via vacuum distillation or recrystallization if necessary.
Analytical Validation
To confirm the success of the synthesis and the absence of tertiary amine impurities, the following analytical data should be verified against the crude product.
Table 2: Expected Analytical Characterization Data
| Analytical Method | Key Signals / Data Points | Structural Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.55 (t, 4H), 2.42 (s, 6H), 1.48 (m, 4H), 1.26 (br s, 16H) | The sharp singlet at 2.42 ppm integrates to exactly 6 protons, confirming the presence of exactly two N-methyl groups (no over-alkylation). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 52.1, 36.4, 30.1, 29.7, 29.6, 27.5 | Six unique carbon environments confirm the C2v symmetry of the linear aliphatic chain. |
| FT-IR Spectroscopy | ~3290 cm⁻¹ (N-H stretch)Absence of ~1640 cm⁻¹ | Confirms the presence of the secondary amine and the complete reduction of the intermediate amide carbonyl. |
| ESI-MS (Positive Mode) | m/z 229.26 [M+H]⁺ | Matches the exact calculated mass of the protonated target molecule. |
References
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European Patent Office Title: MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION (EP 3623398 A1) Source: EPO Patent Database URL:[Link]
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American Chemical Society (ACS) Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations (Fieser Workup Protocol) Source: ACS Chemical Health & Safety, 2024, 31, 162–171 URL:[Link]
